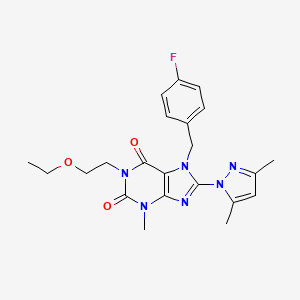

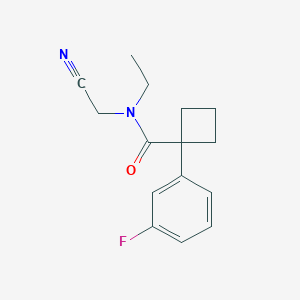

![molecular formula C23H20N4O2S2 B2606004 N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 392291-86-0](/img/structure/B2606004.png)

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are commonly used in research and industry as they can have a wide range of physical and chemical properties .

Molecular Structure Analysis

1,3,4-thiadiazole derivatives have a five-membered ring with three heteroatoms, two of which are nitrogen and one is sulfur . The presence of these heteroatoms can significantly influence the compound’s chemical properties.Chemical Reactions Analysis

1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . This suggests that they can undergo a variety of chemical reactions, but without specific information, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,3,4-thiadiazole derivative would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms included in the compound .Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

Research on similar heterocyclic compounds, including those with 1,3,4-thiadiazole moieties, has demonstrated their potential in computational and pharmacological evaluations for various biological activities. For instance, derivatives have been assessed for their inhibitory effects on key biological targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX). These compounds have shown potential in toxicity assessment, tumor inhibition, and as agents with analgesic and anti-inflammatory effects (Faheem, 2018).

Anti-HIV Activity

Another research avenue has explored the synthesis of naphthalene derivatives, which demonstrated significant inhibitory activity against HIV-1 and HIV-2. This suggests the potential application of N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide in the development of antiviral agents, highlighting its relevance in addressing global health challenges related to HIV/AIDS (Hamad et al., 2010).

Antimicrobial and Antifungal Potential

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger and Candida albicans. This underscores the potential utility of N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide in developing new antimicrobial and antifungal agents, addressing the increasing concern of antibiotic resistance (Baviskar et al., 2013).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound , have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells, suggesting the potential of N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide in cancer research and therapy (Shukla et al., 2012).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a specific 1,3,4-thiadiazole derivative would depend on its exact structure and properties. Some may be relatively safe to handle, while others could be toxic or hazardous. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before working with a new compound .

Orientations Futures

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds are likely to continue to be a focus of research in the future . Potential areas of interest could include the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective derivatives .

Propriétés

IUPAC Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c1-15-9-11-18(12-10-15)24-21(29)14-30-23-27-26-22(31-23)25-20(28)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMALTKJOHGQROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

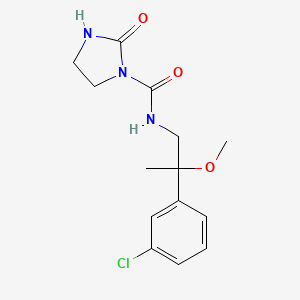

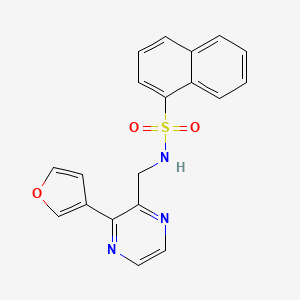

![N-(3-fluoro-4-methylphenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605923.png)

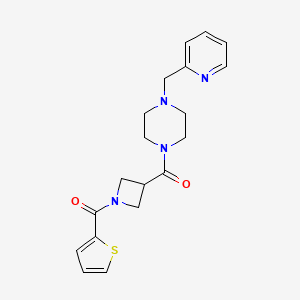

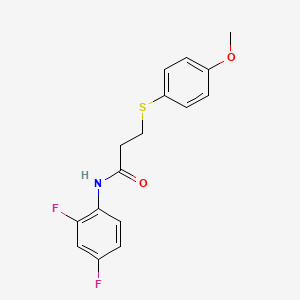

![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)

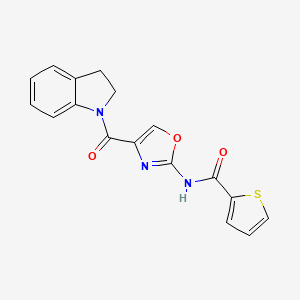

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)